molecular formula C10H16ClNO B1305236 3-(1-(Dimethylamino)ethyl)phenol hydrochloride CAS No. 5441-61-2

3-(1-(Dimethylamino)ethyl)phenol hydrochloride

Cat. No. B1305236
CAS RN: 5441-61-2
M. Wt: 201.69 g/mol
InChI Key: HYSDCAISHZHIRV-UHFFFAOYSA-N
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Description

3-(1-(Dimethylamino)ethyl)phenol hydrochloride is a chemical compound that is related to various research areas, including organic synthesis and biological studies. It is structurally related to phenolic compounds and contains a dimethylamino group attached to an ethyl chain, which is further connected to a phenol moiety. This structure is significant in the field of synthetic chemistry and has implications in biological systems as well .

Synthesis Analysis

The synthesis of compounds related to 3-(1-(Dimethylamino)ethyl)phenol hydrochloride has been explored in several studies. For instance, an efficient preparation method for a related compound, 2-dimethylaminomethylene-1,3-bis(dimethylimonio)propane diperchlorate, was described using malonic acid. This method has applications in synthesizing trisubstituted phenols, which are structurally similar to 3-(1-(Dimethylamino)ethyl)phenol hydrochloride . Additionally, the synthesis of (E)-4-(3-(dimethylamino)prop-1-enyl) phenol (EDP), which shares a similar dimethylamino group and phenolic structure, was achieved through a one-pot method involving the reaction of (E)-3-(4-hydroxyphenyl) acrylic acid with dimethylamine and formaldehyde .

Molecular Structure Analysis

The molecular structure of compounds related to 3-(1-(Dimethylamino)ethyl)phenol hydrochloride has been characterized using various analytical techniques. For example, the crystal structure of EDP was determined using X-ray single-crystal diffraction, revealing a monoclinic space group and specific cell dimensions. This detailed structural information is crucial for understanding the physical and chemical properties of these compounds .

Chemical Reactions Analysis

The reactivity of compounds similar to 3-(1-(Dimethylamino)ethyl)phenol hydrochloride has been investigated in the context of synthesizing heterocyclic compounds. For instance, alkyl 3-dimethylamino-2-(1H-indol-3-yl)propenoates, which contain a dimethylamino group and a phenolic-like indole structure, were used to synthesize various heteroarylindoles and meridianine analogues. These reactions demonstrate the versatility of the dimethylamino group in facilitating nucleophilic substitutions and condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride and related compounds have been studied to understand their behavior in different environments. For example, the impact of 3-(dimethylamino)phenol (3-DMAP) on human red blood cell properties was examined in vitro. The study found that 3-DMAP induced oxidative stress in cells, altered cell morphology, and affected the activity of various enzymes. These findings suggest that the compound can interact with biological systems, leading to significant changes in cellular properties .

Scientific Research Applications

Pharmacological Research Tools

One study identified a compound structurally related to "3-(1-(Dimethylamino)ethyl)phenol hydrochloride," specifically 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954), as a nonpeptidic agonist of the urotensin-II receptor. This compound, due to its selectivity and druglike properties, is highlighted for its utility as a pharmacological research tool and a potential drug lead (Croston et al., 2002).

Organic Synthesis Applications

Research on "3-(1-(Dimethylamino)ethyl)phenol hydrochloride" derivatives extends to organic synthesis, where related compounds have been utilized as catalysts and intermediates. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for the acylation of inert alcohols and phenols, demonstrating the compound's versatility in facilitating chemical reactions under mild conditions (Liu et al., 2014).

Nonlinear Optical Materials

Compounds related to "3-(1-(Dimethylamino)ethyl)phenol hydrochloride" have been explored for their nonlinear optical properties, which are critical in the development of optical devices. A specific derivative was investigated using the z-scan technique, showing a switchover from saturable absorption to reverse saturable absorption with increased excitation intensity. This property makes it a potential candidate for optical limiters and other device applications (Rahulan et al., 2014).

Safety And Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

3-[1-(dimethylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11(2)3)9-5-4-6-10(12)7-9;/h4-8,12H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSDCAISHZHIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388694
Record name AC1MHOQI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(Dimethylamino)ethyl)phenol hydrochloride

CAS RN

5441-61-2
Record name Phenol, 3-[1-(dimethylamino)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5441-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 21223
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005441612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC21223
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Record name AC1MHOQI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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